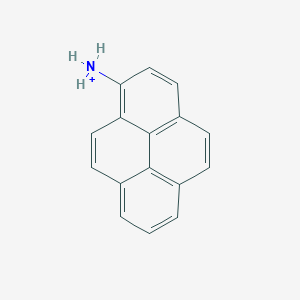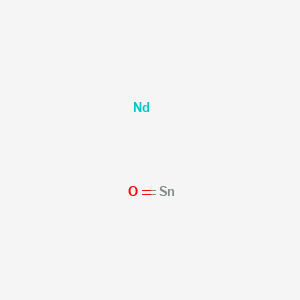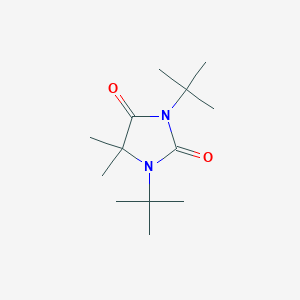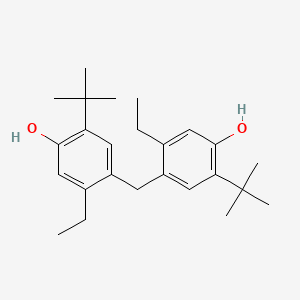
4,4'-Methylenebis(2-tert-butyl-5-ethylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) is an organic compound with a complex molecular structure consisting of two 2-tert-butyl-5-ethylphenol units connected by a methylene bridge. This compound is typically found in the form of a white crystalline powder and is insoluble in water but soluble in organic solvents such as ethanol and acetone .
Preparation Methods
The synthesis of 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) involves the reaction of 2-tert-butyl-5-ethylphenol with formaldehyde under acidic or basic conditions. The reaction typically proceeds through a condensation mechanism where the methylene bridge is formed, linking the two phenol units. Industrial production methods often involve optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. .
Scientific Research Applications
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential antioxidant properties in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as a stabilizer in the production of plastics and rubber to enhance their durability and longevity
Mechanism of Action
The mechanism by which 4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) exerts its effects is primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This activity is facilitated by the stabilization of the resulting phenoxyl radicals through resonance and steric hindrance provided by the tert-butyl and ethyl groups .
Comparison with Similar Compounds
4,4’-Methylenebis(2-tert-butyl-5-ethylphenol) can be compared with other similar compounds such as:
4,4’-Methylenebis(2-tert-butyl-5-methylphenol): This compound has a similar structure but with methyl groups instead of ethyl groups, affecting its solubility and reactivity.
2,2’-Methylenebis(6-tert-butyl-4-ethylphenol): This compound has a similar antioxidant activity but differs in the position of the tert-butyl and ethyl groups, influencing its steric and electronic properties
Properties
CAS No. |
138556-10-2 |
|---|---|
Molecular Formula |
C25H36O2 |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-tert-butyl-4-[(5-tert-butyl-2-ethyl-4-hydroxyphenyl)methyl]-5-ethylphenol |
InChI |
InChI=1S/C25H36O2/c1-9-16-14-22(26)20(24(3,4)5)12-18(16)11-19-13-21(25(6,7)8)23(27)15-17(19)10-2/h12-15,26-27H,9-11H2,1-8H3 |
InChI Key |
JAKSDTCBRJXDHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1CC2=CC(=C(C=C2CC)O)C(C)(C)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)
![2-[(Octyloxy)carbonyl]benzene-1-sulfonic acid](/img/structure/B14282378.png)

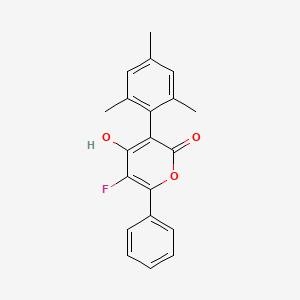
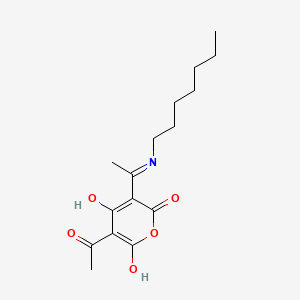
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)
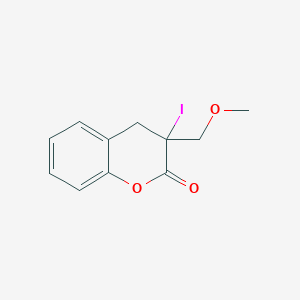

![Bis[(2,6-dinitrophenyl)methyl] benzene-1,3-disulfonate](/img/structure/B14282427.png)
phosphanium perchlorate](/img/structure/B14282431.png)
![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
